molecular formula C14H13N3 B3126072 1H-benzimidazol-2-yl(phenyl)methanamine CAS No. 33100-53-7

1H-benzimidazol-2-yl(phenyl)methanamine

Cat. No.: B3126072
CAS No.: 33100-53-7
M. Wt: 223.27 g/mol
InChI Key: XNHQMCNLONGDFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Benzimidazol-2-yl(phenyl)methanamine is a heterocyclic aromatic organic compound. It consists of a benzimidazole ring fused with a phenyl group and an amine group attached to the methylene bridge. This compound is of significant interest due to its diverse applications in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Benzimidazol-2-yl(phenyl)methanamine can be synthesized through various methods. One common approach involves the condensation of o-phenylenediamine with benzaldehyde, followed by reduction and amination. The reaction typically proceeds under acidic conditions, with hydrochloric acid or sulfuric acid as catalysts. The intermediate product, 1H-benzimidazol-2-yl(phenyl)methanol, is then reduced using a reducing agent such as sodium borohydride, and subsequently aminated using ammonia or an amine source .

Industrial Production Methods: Industrial production of this compound often involves large-scale batch or continuous flow processes. The key steps include the initial condensation reaction, reduction, and amination, with careful control of reaction parameters to ensure high yield and purity. Solvent recovery and recycling are also crucial aspects of the industrial process to minimize waste and reduce costs .

Chemical Reactions Analysis

Types of Reactions: 1H-Benzimidazol-2-yl(phenyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1H-Benzimidazol-2-yl(phenyl)methanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-benzimidazol-2-yl(phenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of microbial enzymes, leading to antimicrobial effects. In cancer cells, it can interfere with cell division and induce apoptosis, contributing to its anticancer properties .

Comparison with Similar Compounds

1H-Benzimidazol-2-yl(phenyl)methanamine can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its combination of a benzimidazole ring, phenyl group, and amine functionality. This unique structure imparts specific chemical reactivity and biological activity, making it valuable in various applications .

Properties

IUPAC Name

1H-benzimidazol-2-yl(phenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3/c15-13(10-6-2-1-3-7-10)14-16-11-8-4-5-9-12(11)17-14/h1-9,13H,15H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNHQMCNLONGDFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=NC3=CC=CC=C3N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-benzimidazol-2-yl(phenyl)methanamine
Reactant of Route 2
Reactant of Route 2
1H-benzimidazol-2-yl(phenyl)methanamine
Reactant of Route 3
Reactant of Route 3
1H-benzimidazol-2-yl(phenyl)methanamine
Reactant of Route 4
Reactant of Route 4
1H-benzimidazol-2-yl(phenyl)methanamine
Reactant of Route 5
Reactant of Route 5
1H-benzimidazol-2-yl(phenyl)methanamine
Reactant of Route 6
Reactant of Route 6
1H-benzimidazol-2-yl(phenyl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.